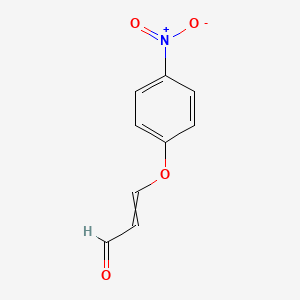
3-(4-Nitrophenoxy)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Nitrophenoxy)prop-2-enal, also known as this compound, is a useful research compound. Its molecular formula is C9H7NO4 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analytical Chemistry Applications
1. High-Performance Liquid Chromatography (HPLC)
3-(4-Nitrophenoxy)prop-2-enal can be effectively analyzed using reverse phase HPLC techniques. A study demonstrated the separation of this compound on a Newcrom R1 HPLC column under simple conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid is substituted with formic acid to enhance compatibility. This method allows for the isolation of impurities and is scalable for preparative separation .
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A notable case study involved its evaluation against breast cancer cells (MCF-7), where it demonstrated significant inhibition of cell proliferation at concentrations as low as 10 µM. The mechanism of action appears to involve the induction of apoptosis through caspase pathway activation, leading to cell cycle arrest in the G1 phase .
2. Antioxidant Properties
This compound has been assessed for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases. In vitro studies revealed that it effectively scavenges free radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid. This property suggests potential therapeutic applications in oxidative stress-related conditions .
3. Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. It appears to modulate neuroinflammatory pathways and protect neuronal cells from damage caused by toxic agents such as glutamate. In animal models of neurodegeneration, administration of this compound resulted in reduced inflammation markers and improved cognitive function metrics .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Description | Case Study/Findings |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells through caspase activation | Significant inhibition of MCF-7 cell proliferation at 10 µM concentration |
| Antioxidant Properties | Scavenges free radicals effectively | IC50 comparable to ascorbic acid |
| Neuroprotective Effects | Modulates neuroinflammation and protects neuronal cells | Reduced inflammation markers and improved cognitive function in animal models |
Propriétés
Formule moléculaire |
C9H7NO4 |
|---|---|
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
3-(4-nitrophenoxy)prop-2-enal |
InChI |
InChI=1S/C9H7NO4/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h1-7H |
Clé InChI |
WKWGELXRYFZNDN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC=CC=O |
Synonymes |
3-(4-nitrophenoxy)-2-propenal 3-(4-nitrophenoxy)acrolein 3-(p-nitrophenoxy)acrolein |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















